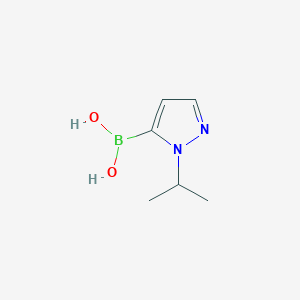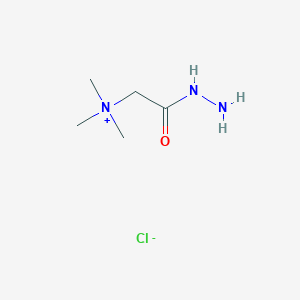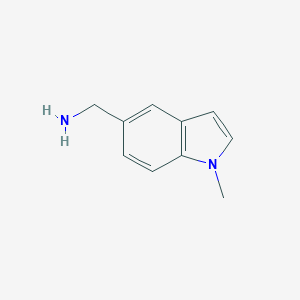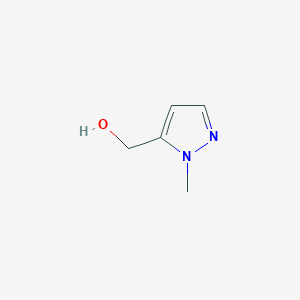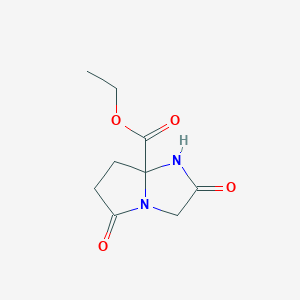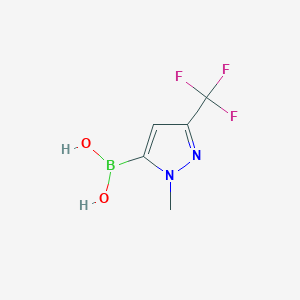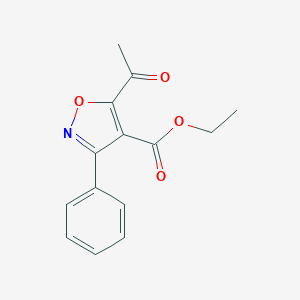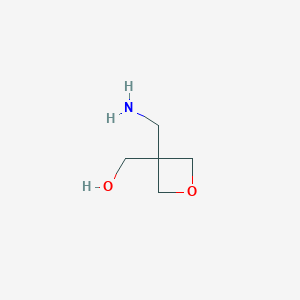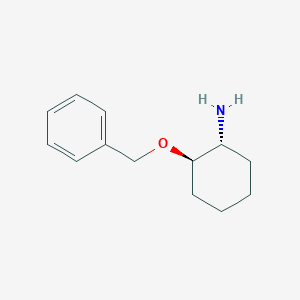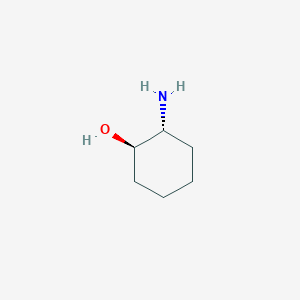
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride, also known as AFPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AFPA is a derivative of the amino acid proline and is used in the synthesis of various compounds.
科学的研究の応用
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the development of anticancer drugs. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of the enzyme pyridoxal kinase, which is involved in the metabolism of vitamin B6. This inhibition leads to a decrease in the levels of vitamin B6 in the cell, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, this compound has been shown to have anti-inflammatory effects. This compound has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. This compound is also stable under a variety of conditions, making it suitable for use in a wide range of experiments. However, this compound has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. This compound can also be toxic at high concentrations, which can limit its use in certain cell-based assays.
将来の方向性
There are several potential future directions for research on (+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride. One area of research is in the development of new anticancer therapies. This compound has shown promise as a potential lead compound for the development of new cancer drugs. Another area of research is in the development of new neuroprotective therapies. This compound has been shown to have neuroprotective effects in vitro and in vivo, making it a potential candidate for the development of new treatments for neurodegenerative diseases. Finally, this compound could be studied for its potential use in the treatment of other diseases, such as inflammatory diseases and metabolic disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been studied for its potential use in the development of new anticancer and neuroprotective therapies. This compound has several advantages as a research tool, including its ease of synthesis and stability. However, this compound also has some limitations, including its toxicity at high concentrations. Future research on this compound could lead to the development of new treatments for a variety of diseases.
合成法
(+)(-)-3-(Aminooxy)-2-fluoropropanamine dihydrochloride can be synthesized through a series of chemical reactions. The first step involves the conversion of proline to 3-bromo-2-fluoropropionic acid, which is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced to this compound using sodium borohydride. The final product is obtained as a dihydrochloride salt.
特性
| 139526-94-6 | |
分子式 |
C3H11Cl2FN2O |
分子量 |
181.03 g/mol |
IUPAC名 |
O-(3-amino-2-fluoropropyl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C3H9FN2O.2ClH/c4-3(1-5)2-7-6;;/h3H,1-2,5-6H2;2*1H |
InChIキー |
KZCFCFDOYOJTOF-UHFFFAOYSA-N |
SMILES |
C(C(CON)F)N.Cl.Cl |
正規SMILES |
C(C(CON)F)N.Cl.Cl |
同義語 |
(+)(-)-3-(aminooxy)-2-fluoropropanamine dihydrochloride 3-(aminooxy)-2-fluoropropanamine 3-AFPA 3-aminooxy-2-fluoro-1-propanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



